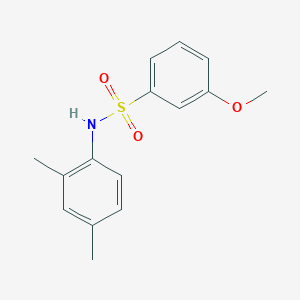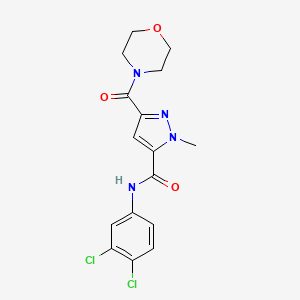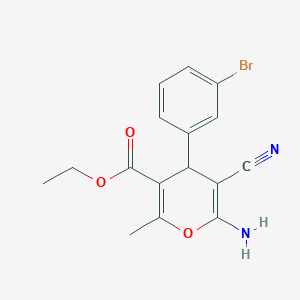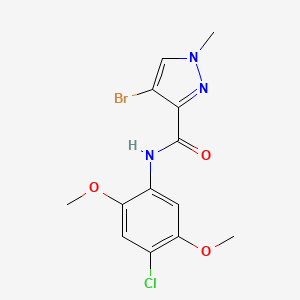![molecular formula C27H23BrN2O5 B10961166 4-{(4E)-4-[4-(benzyloxy)-2-bromo-5-ethoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B10961166.png)
4-{(4E)-4-[4-(benzyloxy)-2-bromo-5-ethoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-{(E)-1-[4-(BENZYLOXY)-2-BROMO-5-ETHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID is a complex organic compound that features a pyrazole ring, a benzoic acid moiety, and various substituents including a benzyloxy group, a bromo group, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{(E)-1-[4-(BENZYLOXY)-2-BROMO-5-ETHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Introduction of the benzyloxy group: This step might involve a nucleophilic substitution reaction where a benzyl halide reacts with a phenol derivative.
Ethoxylation: The ethoxy group can be introduced via an etherification reaction using ethanol and an appropriate catalyst.
Final assembly: The final step involves coupling the pyrazole derivative with the benzoic acid moiety under suitable conditions, possibly using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions could target the bromo group, converting it to a hydrogen atom or another substituent.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, especially at the bromo-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.
Biology
In biological research, it may serve as a probe or ligand in studies involving enzyme interactions or receptor binding.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound might be used in the development of specialty chemicals or advanced materials with specific properties.
Mechanism of Action
The mechanism by which 4-(4-{(E)-1-[4-(BENZYLOXY)-2-BROMO-5-ETHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-{(E)-1-[4-(METHOXY)-2-BROMO-5-ETHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID
- 4-(4-{(E)-1-[4-(BENZYLOXY)-2-CHLORO-5-ETHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID
Uniqueness
The uniqueness of 4-(4-{(E)-1-[4-(BENZYLOXY)-2-BROMO-5-ETHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID lies in its specific substituents, which can impart unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H23BrN2O5 |
|---|---|
Molecular Weight |
535.4 g/mol |
IUPAC Name |
4-[(4E)-4-[(2-bromo-5-ethoxy-4-phenylmethoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C27H23BrN2O5/c1-3-34-24-14-20(23(28)15-25(24)35-16-18-7-5-4-6-8-18)13-22-17(2)29-30(26(22)31)21-11-9-19(10-12-21)27(32)33/h4-15H,3,16H2,1-2H3,(H,32,33)/b22-13+ |
InChI Key |
KRYWCMSOYAQMTJ-LPYMAVHISA-N |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C/2\C(=NN(C2=O)C3=CC=C(C=C3)C(=O)O)C)Br)OCC4=CC=CC=C4 |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)C(=O)O)C)Br)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B10961100.png)
![1-Methyl-4-[(2,4,5-trimethylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B10961105.png)
![N-(1-benzyl-1H-pyrazol-4-yl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10961116.png)
![2,2,2-Trifluoroethyl 4-[(naphthalen-2-yloxy)methyl]benzoate](/img/structure/B10961120.png)
![Ethyl 2-[(2-methoxyethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B10961124.png)
![5-{(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-3-(4-methylphenyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B10961132.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B10961137.png)
![N-[2-(3-chlorophenyl)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B10961146.png)

![2-{5-[(2-Nitrophenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10961159.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide](/img/structure/B10961163.png)

